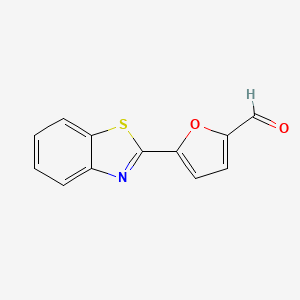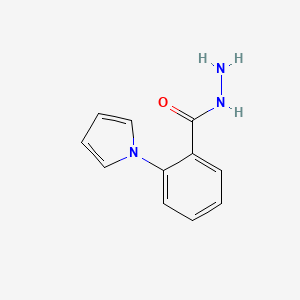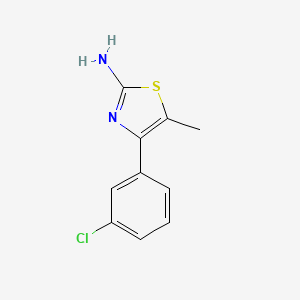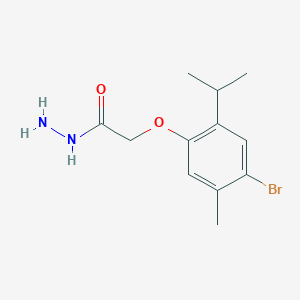
1,4-Dimethoxybutan-2-one
Vue d'ensemble
Description
1,4-Dimethoxybutan-2-one is a chemical compound that is not directly discussed in the provided papers. However, related compounds and derivatives, such as 1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, have been studied extensively for their applications in asymmetric organic synthesis . These related compounds often serve as reagents or intermediates in the synthesis of more complex molecules, including organoboronates and other versatile intermediates .
Synthesis Analysis
The synthesis of related compounds, such as (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol, has been achieved through various methods. A novel approach
Applications De Recherche Scientifique
Chemoselective Reactions in Organic Synthesis
- 1,4-Dimethoxybutan-2-one has been studied for its selectivity in reactions with allylsilanes. Researchers found that reactions with 1,1-dimethoxybutan-3-one proceed selectively on the acetal moiety regardless of the Lewis acid used, indicating its potential utility in chemoselective synthesis (Ojima & Kumagai, 1978).
Asymmetric Organic Synthesis
- The compound has applications in asymmetric organic synthesis, particularly in the synthesis of (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenylbutane-2,3-diol. This compound is valuable for its use as a chiral inducer and has seen advancements in its synthetic methods with a focus on green chemistry (Hu & Shan, 2020).
Protecting Group for Boronic Acids
- Tartrate-derived 1,4-dimethoxybutan-2-one is utilized as a protecting group for boronic acids in asymmetric synthesis. Its stability allows for various transformations, providing access to diastereo- and enantiomerically pure organoboron reagents (Berg, Eichenauer & Pietruszka, 2012).
Synthesis of Natural Products and Fine Chemicals
- 1,4-Dimethoxybutan-2-one is involved in the synthesis of various natural products and fine chemicals, such as lonchocarpin and jacareubin. It serves as a reagent in dimethylchromenylation, highlighting its role in complex organic syntheses (Bandaranayake, Crombie & Whiting, 1971).
Catalysis and Reaction Mechanisms
- The compound's reactivity has been a subject of interest in studies exploring catalytic mechanisms and reaction pathways. For instance, its behavior under different Lewis acids and in various reaction settings offers insights into organic reaction mechanisms and catalysis (Tanaka et al., 1988).
Supramolecular Chemistry
- In the field of supramolecular chemistry, 1,4-dimethoxybutan-2-one has been studied for its selectivity in forming host-guest complexes. Research in this area offers potential applications in molecular recognition and separation processes (Barton, Hosten & Pohl, 2017).
Safety And Hazards
Propriétés
IUPAC Name |
1,4-dimethoxybutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-8-4-3-6(7)5-9-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVLUEIBBKAGNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10948565 | |
| Record name | 1,4-Dimethoxybutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethoxybutan-2-one | |
CAS RN |
25680-86-8 | |
| Record name | NSC105799 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105799 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Dimethoxybutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10948565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dimethoxybutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid](/img/structure/B1331300.png)

![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1331306.png)





![2-[N-(4-Aminophenyl)amino]-4,6-dimethylpyrimidine](/img/structure/B1331324.png)